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Compound of Interest

Compound Name: PD 168368

Cat. No.: B15608582 Get Quote

A comprehensive review of the scientific literature reveals that PD 168368 is a potent and

selective antagonist of the neuromedin B receptor (NMB-R), a bombesin receptor subtype,

rather than an inhibitor of the epidermal growth factor receptor (EGFR). This guide clarifies the

true selectivity profile of PD 168368 and provides a comparative context for researchers

investigating kinase inhibitors and related signaling pathways. While a direct comparison with

EGFR inhibitors is not applicable, this document presents the known binding affinities of PD
168368 and offers insights into the distinct signaling pathways of its actual target.

The Selectivity Profile of PD 168368
PD 168368 is a well-characterized nonpeptide antagonist with high affinity for the neuromedin

B receptor (NMB-R), also known as bombesin receptor subtype 1 (BB1).[1][2] Its selectivity has

been evaluated against other related bombesin receptor subtypes, demonstrating a clear

preference for NMB-R.
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Target Receptor Binding Affinity (Ki)
Inhibitory Concentration
(IC50)

Neuromedin B Receptor

(NMB-R / BB1)
15-45 nM[1][3] 96 nM[3]

Gastrin-Releasing Peptide

Receptor (GRPR / BB2)

30- to 60-fold lower than NMB-

R[1]
3500 nM[3]

Bombesin Receptor Subtype 3

(BRS-3 / BB3)
>300-fold lower than NMB-R[1] Not Reported

This data underscores the high selectivity of PD 168368 for the neuromedin B receptor over

other closely related receptors.

In addition to its antagonist activity on bombesin receptors, PD 168368 has also been identified

as a mixed agonist for formyl-peptide receptors (FPRs), with EC50 values of 0.57 nM for FPR1,

0.24 nM for FPR2, and 2.7 nM for FPR3.[3]

Clarification on EGFR Pathway Interaction
The association of PD 168368 with EGFR likely stems from studies investigating the

transactivation of the EGF receptor by G protein-coupled receptors like NMB-R. One study in

NCI-H1299 lung cancer cells used PD 168368 in conjunction with the EGFR inhibitor gefitinib

to demonstrate that NMB-R activation can lead to the tyrosine phosphorylation of the EGF

receptor.[4] In this context, PD 168368 was used as a tool to block the NMB receptor, thereby

preventing the indirect activation of EGFR, not as a direct EGFR inhibitor.[4]

The EGFR Signaling Pathway
For researchers interested in the EGFR pathway, the following diagram illustrates the key

signaling cascades initiated upon ligand binding and receptor dimerization. This pathway is a

critical target for many cancer therapies.
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EGFR Signaling Pathway

Extracellular Space

Cell Membrane

Cytoplasm

Nucleus

EGF Ligand

EGFR Dimer

Binds to

Grb2

Recruits

PI3K PLCγ STAT

SOS

Ras

Raf

Akt PKC

Gene Transcription

Promotes

MEK

ERK

Promotes

Influences Influences

Click to download full resolution via product page

EGFR Signaling Cascade
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Experimental Protocols
For researchers aiming to determine the selectivity of a compound against a panel of kinases,

a standardized in vitro kinase inhibition assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a specific kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from

ATP to a substrate. The inhibitory effect of a compound is determined by the reduction in this

phosphorylation event. Luminescence-based assays that measure the amount of ATP

remaining after the kinase reaction are a common and high-throughput-compatible method.

Materials:

Purified recombinant kinase

Specific kinase substrate (peptide or protein)

Test compound (e.g., PD 168368 or a known EGFR inhibitor)

ATP

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

96-well or 384-well assay plates

Multimode plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical

starting concentration is 10 mM.

Kinase Reaction Setup:
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Add the kinase assay buffer to the wells of the assay plate.

Add the test compound dilutions to the appropriate wells. Include a positive control (DMSO

vehicle, no inhibitor) and a negative control (no kinase).

Add the kinase to all wells except the negative control.

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the

compound to bind to the kinase.

Initiation of Kinase Reaction:

Prepare a solution of substrate and ATP in kinase assay buffer.

Add the substrate/ATP mixture to all wells to start the reaction.

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a

predetermined time (e.g., 60 minutes).

Signal Detection:

Equilibrate the plate and the ATP detection reagent to room temperature.

Add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate

the luminescent signal.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure the luminescence using a plate reader. The light signal is inversely proportional

to the kinase activity.

Data Analysis:

Calculate the percent inhibition for each concentration of the test compound relative to the

positive and negative controls.

Plot the percent inhibition against the logarithm of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Kinase Inhibition Assay Workflow
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Workflow for a Kinase Inhibition Assay

In conclusion, PD 168368 is a selective neuromedin B receptor antagonist and not a direct

inhibitor of EGFR. Researchers interested in EGFR inhibition should focus on established

compounds such as gefitinib, erlotinib, and afatinib for their comparative studies. The

information and protocols provided herein serve as a valuable resource for accurately

characterizing the selectivity and activity of kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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